5-(3-chloro-4-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
1-(3-chloro-4-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as Compound A) is a polycyclic heterocyclic molecule featuring a fused pyrrolo-triazole-dione core. Key structural elements include:
- A 3-chloro-4-methylphenyl substituent at position 5, contributing steric bulk and lipophilicity.
- A 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group at position 1, which may enhance π-π stacking interactions in biological systems.
Properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3/c1-11-5-3-4-6-14(11)19-23-16(31-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)13-8-7-12(2)15(22)9-13/h3-9,17-18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJYMSCVYWPSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylphenylboronic acid and 2-methylphenyl hydrazine, which undergo a series of coupling reactions, cyclizations, and functional group transformations under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl rings and the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups onto the phenyl rings or the oxadiazole moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
Medicinally, 5-(3-chloro-4-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Structural Analogues
Table 1 highlights key structural analogs and their distinguishing features:
Key Observations :
- Core Heterocycles : The triazole-dione in Compound A differs from thione (C=S) derivatives (e.g., 6h ), which may reduce hydrogen-bonding capacity but enhance oxidative stability .
- Substituent Effects : The 3-chloro-4-methylphenyl group in Compound A increases lipophilicity (ClogP ~3.5 estimated) compared to 6h ’s benzoxazole (ClogP ~2.8) .
- Bioisosterism : The oxadiazole in Compound A may act as a bioisostere for ester or amide groups, improving metabolic resistance relative to thiazole analogs .
Physicochemical Properties
Biological Activity
The compound 5-(3-chloro-4-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that incorporates various functional groups known for their biological activities. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features a pyrrolo-triazole core with oxadiazole and chlorinated phenyl moieties. The presence of these functional groups suggests potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C20H19ClN4O3
- Molecular Weight : 394.84 g/mol
Biological Activity Overview
The biological activities of compounds containing oxadiazole and triazole moieties have been extensively studied. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties against various pathogens. For instance:
- Study Findings : A series of oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds with oxadiazole rings showed moderate to high activity against Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Oxadiazole Derivative A | Moderate | High |
| Oxadiazole Derivative B | High | Moderate |
Anticancer Activity
Compounds featuring the 1,2,4-oxadiazole unit have demonstrated promising anticancer activity:
- Case Study : A derivative similar to the target compound was tested against various cancer cell lines showing IC50 values in the low micromolar range . The compound exhibited selective cytotoxicity towards human lung adenocarcinoma cells.
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon) | 12.5 |
| A549 (Lung) | 8.0 |
| MCF7 (Breast) | 15.0 |
The biological mechanisms through which these compounds exert their effects often involve:
- Enzyme Inhibition : Compounds targeting key enzymes such as carbonic anhydrase and histone deacetylases.
- DNA Interaction : Some derivatives can intercalate into DNA or inhibit topoisomerases leading to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound and its analogs?
- Methodology:
- Copper-catalyzed cycloaddition: Use CuSO₄ and sodium ascorbate in THF/H₂O to facilitate 1,3-dipolar cycloaddition between azides and alkynes (e.g., synthesis of triazole-oxadiazole hybrids) .
- Heterocyclic condensation: React hydrazine derivatives with carbonyl-containing intermediates (e.g., 5-(4-methoxyphenyl)pyrazole-3-carboxylate) under reflux in toluene or acetic acid .
- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., aqueous acetic acid) .
Q. How is the structural elucidation of this compound performed using spectroscopic methods?
- Methodology:
- ¹H/¹³C NMR: Assign peaks based on chemical shifts (e.g., aromatic protons at δ 6.8–8.0 ppm, methyl groups at δ 2.3–2.5 ppm) .
- IR spectroscopy: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole C-N stretch at ~1500 cm⁻¹) .
- Elemental analysis: Confirm molecular formula via %C, %H, %N measurements (deviation <0.4%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology:
- Catalyst screening: Test transition metals (e.g., Cu, Pd) or heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance reaction efficiency .
- Solvent optimization: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for solubility and stability .
- Temperature control: Use microwave-assisted synthesis to reduce reaction time (e.g., 50–80°C for 16 hours vs. 2 hours under microwaves) .
Q. What computational approaches are used to predict the biological activity of this compound?
- Methodology:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
- ADME analysis: Predict pharmacokinetics (e.g., logP, bioavailability) using SwissADME or QikProp .
- Validation: Correlate docking scores with in vitro assays (e.g., antifungal activity against Candida spp.) .
Q. How can discrepancies between crystallographic data and computational models be resolved?
- Methodology:
- Refinement tools: Use SHELXL for high-resolution crystallographic refinement, incorporating anisotropic displacement parameters .
- Validation software: Apply PLATON or CCDC Mercury to check for geometric outliers (e.g., bond length deviations >0.02 Å) .
- Cross-validation: Compare X-ray structures with NMR-derived NOE restraints to resolve ambiguities .
Q. How to design derivatives of this compound for enhanced pharmacological properties?
- Methodology:
- Bioisosteric replacement: Substitute the 3-chloro-4-methylphenyl group with fluorinated or electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity .
- Scaffold hopping: Replace the pyrrolo-triazole core with indole or imidazoline moieties while retaining key hydrogen-bonding motifs .
- SAR studies: Synthesize analogs with varying oxadiazole substituents and test IC₅₀ values against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
